molecular formula C14H12N4S B7844599 N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine CAS No. 1215995-08-6

N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine

Cat. No.: B7844599
CAS No.: 1215995-08-6
M. Wt: 268.34 g/mol
InChI Key: RRLPKXTWBKNZQQ-UHFFFAOYSA-N
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Description

N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine is a complex organic compound that features a unique structure combining pyridine, thiazole, and benzenediamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitates the cleavage of C–C bonds and the formation of the desired product . The reaction conditions are mild and do not require the use of metals, making the process more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism by which N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine is unique due to its combination of pyridine, thiazole, and benzenediamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-10-4-3-5-11(8-10)17-14-18-13(9-19-14)12-6-1-2-7-16-12/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLPKXTWBKNZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225450
Record name N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215995-08-6
Record name N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215995-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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